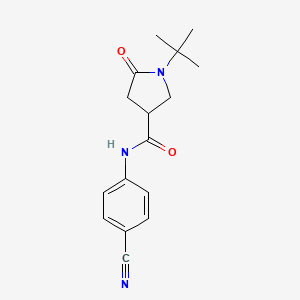![molecular formula C15H19N5 B5354563 N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)
N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in drug development. This compound is known for its ability to target specific receptors in the body, making it a promising candidate for the treatment of various diseases. In
Scientific Research Applications
N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine has been the subject of numerous scientific studies due to its potential applications in drug development. This compound has been shown to have activity against various disease targets, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine involves binding to specific receptors in the body. This compound has been shown to have high affinity for certain receptors, including the dopamine D2 receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific receptor it binds to. For example, binding to the dopamine D2 receptor can lead to changes in dopamine signaling, which can affect mood and behavior. Binding to the sigma-1 receptor has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine in lab experiments is its high affinity for specific receptors. This makes it a useful tool for studying the activity of these receptors and their role in various physiological processes. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine. One area of interest is the development of new drugs based on this compound. By understanding its mechanism of action and physiological effects, researchers may be able to design more effective drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into the functioning of the body. Finally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments and potentially in drug development.
Synthesis Methods
The synthesis of N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine involves a series of chemical reactions. The starting materials for this synthesis are isopropylamine, 2-pyridinecarboxaldehyde, and 4-amino-2-chloropyrimidine. These three compounds are reacted together in the presence of a catalyst to form the desired product. The final step in the synthesis involves purification of the product to remove any impurities.
Properties
IUPAC Name |
N-propan-2-yl-6-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11(2)19-14-7-15(18-10-17-14)20-8-12(9-20)13-5-3-4-6-16-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTECBQDLFQFYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CC(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5354504.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5354509.png)
![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)

![4-{2-[4-(benzylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5354546.png)

![9-(pyrrolidin-1-ylsulfonyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5354554.png)
![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5354562.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5354570.png)

![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-chloropyridazin-3-amine](/img/structure/B5354590.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine-2,4-diol](/img/structure/B5354591.png)
